molecular formula C14H12N2O4S B2894848 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone CAS No. 941252-36-4

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B2894848
CAS No.: 941252-36-4
M. Wt: 304.32
InChI Key: QNVSMSZFSNVSBG-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound featuring a benzodioxole ring and a pyrimidine moiety connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring is synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the benzodioxole derivative reacts with a pyrimidine thiol under basic conditions to form the thioether linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The benzodioxole ring can interact with hydrophobic pockets, while the pyrimidine moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzodioxole and a pyrimidine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-8-4-13(18)16-14(15-8)21-6-10(17)9-2-3-11-12(5-9)20-7-19-11/h2-5H,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSMSZFSNVSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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